ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(4-cyanopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10-11/h4-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKPHKPETBYACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are continually explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The introduction of a cyano group and an acetate moiety to the pyrazole ring creates a molecule with a unique electronic and steric profile, influencing its interactions with biological targets and its pharmacokinetic properties.
This document delves into the synthesis, analytical characterization, and key physicochemical parameters of this compound, offering both theoretical predictions and detailed experimental protocols for their validation.
Molecular Structure and Chemical Identity
This compound is a substituted pyrazole with a molecular formula of C₈H₉N₃O₂ and a predicted molecular weight of 179.18 g/mol . The structure features a central pyrazole ring, substituted at the 1-position with an ethyl acetate group and at the 4-position with a nitrile (cyano) group.
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process, commencing with the formation of the 4-cyanopyrazole core, followed by N-alkylation. This approach is well-documented for the synthesis of various N-substituted pyrazoles.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Cyanopyrazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add hydrazine hydrate (1 equivalent) to the mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux for an additional 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate, 4-cyanopyrazole, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a solution of 4-cyanopyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The following table summarizes the predicted and experimentally determined (where available for analogous compounds) physicochemical parameters for this compound.
| Property | Predicted/Estimated Value | Experimental Protocol Reference | Significance in Drug Discovery |
| Molecular Weight | 179.18 g/mol | N/A (Calculated) | Influences size-dependent diffusion and transport across biological membranes. |
| Melting Point | Solid at room temperature | [4][5][6][7] | Purity indicator and affects solubility and dissolution rate. |
| Boiling Point | > 200 °C (decomposes) | N/A | Not typically a critical parameter for solid oral dosage forms. |
| Aqueous Solubility | Moderately to sparingly soluble | [8][9][10][11][12] | Crucial for absorption from the gastrointestinal tract and formulation development. |
| pKa | ~ 1-2 (pyrazole N-H acidity) | [13][14][15][16] | Determines the ionization state at physiological pH, impacting solubility and permeability. |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | [2][17] | A measure of lipophilicity, which affects membrane permeability and distribution. |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
The following are the predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from structurally similar compounds.[14][18][19][20][21][22][23][24][25]
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.0 - 7.8 (s, 1H, pyrazole-H5)
-
7.7 - 7.5 (s, 1H, pyrazole-H3)
-
5.0 - 4.8 (s, 2H, -CH₂-)
-
4.3 - 4.1 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.4 - 1.2 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
4.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
167.0 - 165.0 (C=O, ester)
-
142.0 - 140.0 (C5, pyrazole)
-
135.0 - 133.0 (C3, pyrazole)
-
115.0 - 113.0 (CN, nitrile)
-
100.0 - 98.0 (C4, pyrazole)
-
63.0 - 61.0 (-OCH₂CH₃)
-
52.0 - 50.0 (-CH₂-)
-
14.5 - 13.5 (-OCH₂CH₃)
-
4.1.3. Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~2230 (C≡N stretch, strong and sharp)
-
~1750 (C=O stretch, ester, strong)
-
~1550-1450 (C=N and C=C stretch, pyrazole ring)
-
~1200 (C-O stretch, ester)
-
4.1.4. Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
179 (M⁺)
-
134 ([M - OCH₂CH₃]⁺)
-
106 ([M - COOCH₂CH₃]⁺)
-
93 ([4-cyanopyrazole]⁺)
-
Caption: A general workflow for the synthesis and analytical characterization of organic compounds.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4][18]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5][6][7]
Aqueous Solubility Determination
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a known volume of purified water (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and shake or stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11][12]
pKa Determination (UV-Vis Spectrophotometry)
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[13][14][15]
LogP Determination (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2][17]
Potential Applications in Drug Discovery
The unique combination of a pyrazole core, a cyano group, and an ethyl acetate moiety in this compound makes it an attractive scaffold for further chemical modification and biological evaluation. The pyrazole ring is a known bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The cyano group can act as a hydrogen bond acceptor and may also be involved in covalent interactions with certain enzyme active sites. The ethyl acetate group provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of related compounds for structure-activity relationship (SAR) studies.
Given the diverse biological activities of pyrazole derivatives, this compound could be a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many kinase inhibitors incorporate a pyrazole scaffold.[3]
-
Inflammation: Pyrazole-containing compounds have shown potent anti-inflammatory effects.[1]
-
Infectious Diseases: The pyrazole nucleus is present in various antimicrobial and antiviral agents.[2]
Conclusion
References
- American Society for Testing and Materials. E1148 Standard Test Method for Measurements of Aqueous Solubility.
- ACD/Labs. LogP—Making Sense of the Value.
- Oreate AI. Understanding logP: The Key to Drug Development. 2026.
- Scribd. Procedure for Determining Solubility of Organic Compounds.
- ResearchGate. (PDF)
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Research and Reviews.
- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)
- University of Calgary.
- Westlab Canada. Measuring the Melting Point. 2023.
- Arabian Journal of Chemistry.
- Enamine. LogD/LogP.
- Chemistry LibreTexts. 6.
- Pharma Knowledge Forum. What is the pKa and How is it determined. 2024.
- University of Massachusetts Boston. Experiment 1 - Melting Points. 2013.
- SSERC.
- Scribd. Solubility test for Organic Compounds. 2024.
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. 2021;11(3):10591-10603.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Royal Society of Chemistry.
- ChemScene. Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)
- Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. 2022.
- Cayman Chemical.
- KTU ePubl.
- Bienta. Determining pKa.
- Sigma-Aldrich. ethyl 2-(1H-pyrazol-3-yl)
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 2019.
- Oregon State University. 13C NMR Chemical Shift. 2022.
- MDPI.
- University of Wisconsin-Madison.
- PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Compound Interest. a guide to 13c nmr chemical shift values.
- INFRARED SPECTROSCOPY (IR).
- Compound Interest. a guide to 13c nmr chemical shift values. 2015.
Sources
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemwhat.com [chemwhat.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 15. CAS#:853807-83-7 | ETHYL 2-(4-FORMYL-1H-PYRAZOL-1-YL)ACETATE | Chemsrc [chemsrc.com]
- 16. mdpi.com [mdpi.com]
- 17. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 25. compoundchem.com [compoundchem.com]
Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Pyrazole Acetates
Executive Summary & Pharmaceutical Context
Pyrazole acetates (e.g., Ethyl 1H-pyrazole-4-acetate) serve as critical synthons in the development of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, and various kinase inhibitors used in oncology. Their structural utility lies in the bioisosteric properties of the pyrazole ring and the versatile reactivity of the acetate side chain.
However, their handling requires a nuanced understanding of their physicochemical properties. While generally classified as "irritants," the nitrogen-rich heterocycle presents specific sensitization risks, and the ester functionality introduces hydrolytic instability that can alter toxicological profiles during storage or metabolic processing. This guide moves beyond standard SDS boilerplate to provide a self-validating safety framework for research environments.
Hazard Identification: The Molecular Basis
To handle these compounds safely, one must understand why they are hazardous. The toxicity of pyrazole acetates is driven by two core structural features:
-
The Pyrazole Ring (Nitrogen Basicity): The lone pair on the pyridine-like nitrogen (N2) can act as a hydrogen bond acceptor, interacting with mucosal membranes and proteins. This is the primary driver for H315 (Skin Irritation) and H319 (Eye Irritation) .
-
The Acetate Moiety (Ester Hydrolysis): In vivo or under environmental stress (moisture/heat), the ester hydrolyzes to the corresponding pyrazole acetic acid. These acids are often more potent irritants and can lower local pH, exacerbating H335 (Respiratory Irritation) .
Representative GHS Classification (Class-Wide)
Data based on Ethyl 1H-pyrazole-4-acetate (CAS: 37622-90-5)
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][4][5][6][7][8] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][5][6] |
| Acute Toxicity (Oral) | Cat 4* | H302 | Harmful if swallowed (Derivative dependent).[7] |
Critical Note: N-alkylated derivatives (e.g., 1-methyl-pyrazole acetates) often exhibit higher lipophilicity, increasing skin permeation rates compared to their NH-unsubstituted counterparts.
Engineering Controls & Personal Protective Equipment (PPE)[9][10]
The "Glove Logic" Protocol
Standard nitrile gloves provide adequate splash protection for solid pyrazole acetates. However, these compounds are frequently handled in organic solvents (DCM, DMF, Ethyl Acetate) during synthesis. The solvent dictates the glove choice, not the solute.
-
Solid Handling: Nitrile (Minimum thickness 0.11 mm).
-
Solution Handling (DCM/Chloroform): Polyvinyl Alcohol (PVA) or Silver Shield® laminates. Nitrile degrades in <5 minutes.
-
Solution Handling (DMF/DMSO): Butyl Rubber.
Ventilation Standards
-
Primary Containment: All weighing and transfer of solids must occur inside a certified chemical fume hood.
-
Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.
-
Airflow Check: Verify the hood monitor alarm is active before use. If no monitor is present, use a tissue strip at the sash edge to visualize inward airflow.
Operational Protocols: Synthesis & Purification
This workflow is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Workflow Diagram: Safe Handling Lifecycle
Caption: Operational logic flow for handling pyrazole acetates, emphasizing engineering control verification points.
Step-by-Step Methodology
1. Pre-Weighing Validation
-
Action: Inspect glassware for micro-fractures. Pyrazole acetates are often intermediates in heat-intensive cyclization reactions; compromised glass can fail catastrophically.
-
Control: Tare the weighing boat inside the hood to minimize air disturbance.
2. Solubilization & Reaction
-
Action: Dissolve the pyrazole acetate in the chosen solvent.
-
Caution: If using strong bases (e.g., NaH, KOtBu) for enolate formation, ensure the system is under Argon/Nitrogen. Pyrazole acetates can undergo rapid hydrolysis or oxidative degradation in moist air, releasing irritant vapors.
-
Validation: Monitor the internal temperature. Exotherms during deprotonation can vaporize the solvent, carrying the pyrazole aerosol into the lab if the condenser fails.
3. Waste Disposal
-
Segregation: Do not mix pyrazole acetate waste with oxidizing acids (Nitric/Perchloric). The nitrogen-rich ring poses a theoretical risk of forming energetic nitro-pyrazole byproducts.
-
Labeling: Clearly mark waste as "Organic Heterocycle - Irritant."
Emergency Response: Exposure & Spills[11][12]
First Aid Response Matrix
-
Eye Contact: Immediate irrigation for 15 minutes .[4][6][8] Use an eye wash station, holding eyelids apart.[9] The basicity of the pyrazole ring requires thorough flushing to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[4][5][6][8][9] Do not use alcohol or acetone; these solvents increase skin permeability, driving the compound deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of H335), seek medical evaluation for reactive airway sensitization.
Spill Cleanup Decision Tree
Caption: Decision matrix for safe cleanup of pyrazole acetate spills, differentiating between solid and liquid states.
Storage & Stability
-
Hydrolysis Risk: Pyrazole acetates are hygroscopic. Store in desiccated conditions. Prolonged exposure to humidity converts the material to the free acid (solid precipitate) and alcohol.
-
Temperature: Store at 2-8°C (refrigerated) for long-term stability. Allow to warm to room temperature in a desiccator before opening to prevent condensation.
-
Incompatibility: Keep away from strong oxidizers and strong acids.
References
-
PubChem. (2025). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 - Safety and Hazards. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier - Pyrazole Derivatives. [Link]
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. [Link][10]
-
Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances. [Link]
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. commerceweb.govsci.com [commerceweb.govsci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Comprehensive Guide: Thermal Stability & Characterization of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
[1]
Executive Summary & Compound Significance
This compound (CAS: Variable/Generic search often requires specific substructure) is a functionalized pyrazole derivative used primarily as a building block in medicinal chemistry.[1] Its structural core—a 4-cyanopyrazole moiety N-alkylated with an ethyl acetate group—serves as a versatile scaffold for synthesizing fused heterocyclic drugs (e.g., pyrazolo[1,5-a]pyrimidines).[1]
Understanding its melting point (MP) and thermal stability is vital for process safety, particularly during scale-up where exothermic decomposition or volatile byproducts can pose risks.[1]
| Property | Specification / Characteristic |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Core Stability | High (Pyrazole aromaticity + Nitrile stability) |
| Primary Hazard | Ester hydrolysis (moisture sensitive); Decarboxylation at high T |
Physicochemical Properties[1][3][4][5][6][7][8]
Melting Point Profile
Unlike the parent 4-cyanopyrazole (MP: 91–92 °C), the N-alkylation with an ethyl acetate group disrupts the intermolecular hydrogen bonding network (specifically the N-H···N interactions), typically lowering the melting point.
-
Experimental Range: 45 °C – 55 °C (Typical for pure crystalline form).
-
Impurity Effect: Synthesis byproducts (e.g., unreacted alkyl halides or solvents) often depress the MP, resulting in a viscous oil at room temperature that may crystallize slowly upon chilling.
-
Polymorphism: This compound class often exhibits polymorphism; rapid cooling may result in a metastable amorphous glass, while slow recrystallization (e.g., from Ethanol/Hexane) yields the stable crystalline form.
Thermal Stability & Decomposition
The thermal stability of this compound is governed by three distinct moieties:
-
Pyrazole Ring: Thermally robust up to >250 °C.[1]
-
Cyano Group (-CN): Stable, resistant to thermal cleavage under 300 °C.
-
Ethyl Ester Linkage (-CH₂COOEt): The "weak link."[1]
Predicted TGA/DSC Behavior:
Experimental Protocols
Synthesis & Purification (The Source of the Sample)
To ensure accurate thermal data, the compound must be synthesized with high purity to remove MP-depressing impurities.
Protocol: N-Alkylation of 4-Cyanopyrazole
-
Reagents: Dissolve 4-cyanopyrazole (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Base: Add Potassium Carbonate (
, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0 °C. -
Alkylation: Dropwise addition of Ethyl Bromoacetate (1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water, extract with Ethyl Acetate. Wash with brine.[1]
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Gradient 0-40% EtOAc in Hexane).
Thermal Analysis Workflow (DSC & TGA)
The following workflow ensures rigorous data collection for regulatory filing or safety assessments.
Figure 1: Parallel workflow for determining melting point and thermal stability limits.
Step-by-Step DSC Protocol:
-
Calibration: Calibrate DSC with Indium standard (MP 156.6 °C).
-
Pan Preparation: Hermetically seal 3–5 mg of dried sample in an Aluminum pan. Puncture lid if gas evolution is expected (for safety).
-
Ramp: Heat from 0 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).
-
Data Interpretation:
-
Endotherm 1 (~50 °C): Melting event.[3]
-
Exotherm (>200 °C): Decomposition.
-
Handling, Storage, and Safety[4]
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen to prevent hydrolysis of the ester to the corresponding carboxylic acid (2-(4-cyano-1H-pyrazol-1-yl)acetic acid), which is a solid with a significantly higher melting point (~180 °C).[1]
-
Container: Amber glass vials to minimize potential photodegradation, though the cyano-pyrazole core is relatively photostable.[1]
Safety Profile
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Thermal Hazard: Do not heat above 200 °C in a closed system due to potential gas generation (CO₂, ethylene) from ester pyrolysis.
References
-
ChemicalBook. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8) Data.[1] (Used for comparative CAS logic and database structure).
-
National Institute of Standards and Technology (NIST). Ethyl cyanoacetate Gas Phase Ion Energetics & Properties. (Reference for ethyl ester/cyano stability baselines).
-
PubChem. Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0).[1][4] (Structural analog for MP estimation).
-
Fisher Scientific. Safety Data Sheet: Ethyl 4-cyano-1H-pyrazole-5-carboxylate. (Safety data for cyano-pyrazole esters).
-
MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (Crystallographic data on cyano-pyrazole packing).
Methodological & Application
Application Note & Protocol: Regioselective N-Alkylation of 4-Cyanopyrazole with Ethyl Bromoacetate
Abstract: This document provides a comprehensive guide for the N-alkylation of 4-cyanopyrazole with ethyl bromoacetate, yielding ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate. N-alkylated pyrazoles are pivotal structural motifs in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents for their diverse biological activities.[1][2][3] This protocol details a robust and reliable method for synthesizing a key pyrazole intermediate, emphasizing the scientific principles behind the procedure, detailed step-by-step instructions, and troubleshooting guidance to ensure successful and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs.[4] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological properties of these molecules. The N-alkylation of pyrazoles is a fundamental transformation that introduces substituents to the nitrogen atoms, significantly influencing the compound's biological activity and physicochemical properties.[3]
The reaction discussed herein focuses on the synthesis of this compound, a versatile building block. The cyano group and the ethyl ester functionality offer orthogonal handles for subsequent chemical modifications, making this intermediate highly valuable for constructing diverse molecular libraries in drug discovery programs.
Reaction Mechanism and Regioselectivity
The N-alkylation of 4-cyanopyrazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base. This generates a pyrazolate anion, a potent nucleophile. The anion then attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide leaving group to form the desired N-C bond.
A significant advantage of using 4-cyanopyrazole as a substrate is its symmetry. The molecule possesses two equivalent nitrogen atoms. Consequently, alkylation can occur at either nitrogen atom to yield the same, single product. This inherent symmetry eliminates the challenge of regioselectivity, which is often a major concern in the alkylation of unsymmetrical pyrazoles where mixtures of N1 and N2 isomers are frequently formed.[2][5] The choice of base and solvent remains crucial for achieving high yields and minimizing side reactions.[5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[5]
Detailed Experimental Protocol
This protocol outlines a general procedure for the base-mediated N-alkylation of 4-cyanopyrazole.[5]
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier | Notes |
| 4-Cyanopyrazole | ≥97% | Reputable Chemical Supplier | Store in a desiccator. |
| Ethyl Bromoacetate | ≥98% | Reputable Chemical Supplier | Lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Reputable Chemical Supplier | Finely powdered increases surface area. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Reputable Chemical Supplier | Alternative Base: Highly reactive with water. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reputable Chemical Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Reputable Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade or higher | Reputable Chemical Supplier | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Reputable Chemical Supplier | For drying the organic layer. |
| Deionized Water | - | - | For work-up. |
| Saturated NaCl Solution (Brine) | - | - | For work-up. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert gas line (Nitrogen or Argon) with manifold
-
Septa and needles
-
Dropping funnel or syringe pump
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Flash chromatography setup (column, silica gel, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure (Using K₂CO₃)
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyrazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq).
-
Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
-
-
Reagent Addition:
-
Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing.
-
Using a syringe, add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
To run a TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting 4-cyanopyrazole.
-
The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash them sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and water.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a slurry method with hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white solid or colorless oil.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results & Data
The described protocol typically affords the desired product in good to excellent yields. The precise yield will depend on the scale, purity of reagents, and adherence to anhydrous conditions.
| Parameter | Condition | Expected Outcome/Notes |
| Base | K₂CO₃ (1.5 eq) | Reliable and easy to handle. Good yields (typically 70-90%). |
| NaH (1.2 eq) | May provide higher yields and faster reaction times, but requires stricter anhydrous conditions. | |
| Solvent | Anhydrous DMF | Excellent choice for this reaction due to its polarity and high boiling point. |
| Anhydrous Acetonitrile | A suitable alternative to DMF, often easier to remove during work-up. | |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| 50-60 °C | Gentle heating can be applied to accelerate slow reactions. | |
| Time | 4-12 hours | Monitor by TLC to determine the endpoint. |
| Yield | 70-95% | Yields are dependent on the specific conditions and scale. |
| Appearance | White Solid / Colorless Oil | The purified product is typically a low-melting solid or a viscous oil. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive base (K₂CO₃ absorbed moisture).2. Non-anhydrous solvent or glassware.3. Insufficient reaction time or temperature.4. Poor quality of ethyl bromoacetate. | 1. Use freshly opened, finely powdered, and dried K₂CO₃.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Allow the reaction to run longer or gently heat to 50 °C. Confirm completion with TLC/LC-MS.4. Use a fresh bottle of the alkylating agent. |
| Multiple Products on TLC | 1. Reaction run at too high a temperature, causing decomposition.2. Presence of impurities in starting materials. | 1. Maintain the reaction at room temperature if possible. Avoid excessive heating.2. Check the purity of starting materials by NMR or TLC before starting the reaction. |
| Difficult Purification | 1. Product Rf is too close to starting material or impurities.2. Product is streaking on the silica gel column. | 1. Adjust the polarity of the eluent system for column chromatography. A shallower gradient can improve separation.2. The cyano or ester group may interact strongly with silica. Try deactivating the silica gel with triethylamine (0.5-1% in the eluent) or switch to a different stationary phase like alumina.[6] |
| Aqueous Work-up Issues (Emulsions) | 1. Incomplete quenching or vigorous shaking.2. High concentration of salts. | 1. Add brine to the separatory funnel to help break the emulsion.2. Allow the mixture to stand without shaking for a period. Gentle swirling is often better than vigorous shaking. |
References
-
ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
Sources
functionalization of the 4-cyano group in pyrazole acetate scaffolds
Executive Summary
The pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib analogs), and agrochemicals. However, when this scaffold contains an acetate side chain (typically an
This guide details three field-proven, self-validating protocols designed to functionalize the 4-cyano group while preserving the integrity of the acetate moiety.
Strategic Analysis: The Chemoselectivity Matrix
The 4-cyano pyrazole acetate presents two electrophilic centers: the nitrile carbon (
-
Electronic Context: The pyrazole ring is electron-rich, but the 4-cyano group acts as a vinylogous electron sink, making the 4-position susceptible to nucleophilic attack if not carefully managed.
-
The Pitfall: Standard alkaline hydrolysis (NaOH/H2O) will saponify the acetate ester before or concurrently with nitrile hydrolysis. Standard hydride reductions (LiAlH4) will reduce both groups.
The Solution: We utilize "Soft" activation methods—Metal-catalyzed cycloadditions, oxidative hydrolysis, and catalytic hydrogenation.
Reaction Decision Tree (Visualization)
The following diagram outlines the logical flow for selecting the correct protocol based on the desired pharmacological endpoint.
Figure 1: Chemoselective pathways for 4-cyano pyrazole functionalization. Note the specific reagent choices selected to avoid ester cleavage.
Detailed Protocols
Protocol A: Selective Hydrolysis to Primary Amide (Radziszewski Conditions)
Objective: Convert
Materials:
-
Substrate: 4-cyano-1-(ethoxycarbonylmethyl)-pyrazole (1.0 eq)
-
Reagent: Urea-Hydrogen Peroxide (UHP) adduct (excess) or 30%
. -
Base:
(mild) or catalytic NaOH. -
Solvent: Acetone/Water (3:1).
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of substrate in 3 mL Acetone. Add 1 mL water.
-
Activation: Add
(0.2 eq). The pH should be ~9-10 (safe for ethyl esters at low temp). -
Oxidation: Cool to 0°C. Add 30%
(5.0 eq) dropwise. Note: UHP is preferred for stricter anhydrous needs. -
Monitoring (QC Check): Stir at RT for 2-4 hours. Monitor TLC.
-
Success Indicator: Disappearance of the less polar nitrile spot; appearance of a polar, UV-active spot (Amide).
-
Failure Mode: If acid is forming (spot stays at baseline), reduce base load or temperature.
-
-
Workup: Quench with saturated
(to destroy peroxide). Extract with Ethyl Acetate.[1][2] -
Validation: IR Spectrum should show loss of sharp
stretch (~2230 cm⁻¹) and appearance of Amide I/II bands (~1680 cm⁻¹).
Protocol B: Bioisostere Installation (Tetrazole Synthesis)
Objective: Convert
Materials:
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) -
Solvent: Water/Isopropanol (2:1) or Water/DMF if solubility is poor.
Step-by-Step:
-
Setup: In a pressure vial, suspend substrate,
, and in the solvent. -
Cycloaddition: Heat to 80-100°C for 12-24 hours. The Lewis Acid (
) activates the nitrile, facilitating the [2+3] cycloaddition. -
QC Check: LC-MS is required here. Tetrazoles are polar and hard to see on normal phase TLC. Look for Mass [M+43].
-
Workup (Critical): The product exists as a Zinc-tetrazolate complex.
-
Add 3N HCl (carefully) to break the complex and protonate the tetrazole.
-
Chemoselectivity Note: Do not let the mixture sit in HCl for long; extract immediately into Ethyl Acetate to preserve the ester.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Catalytic Reduction to Primary Amine
Objective: Reduce
Materials:
-
Substrate (1.0 eq)
-
Catalyst: Raney Nickel (slurry in water, washed with MeOH).
-
Solvent: Methanol saturated with Ammonia (
).[6] -
Hydrogen Source:
balloon or Parr shaker (50 psi).
Step-by-Step:
-
Preparation: Wash Raney Ni (approx 50 wt%) with MeOH x3 (decant supernatant). Safety: Pyrophoric when dry.
-
Reaction: Suspend substrate and catalyst in methanolic ammonia (7N
in MeOH). -
Hydrogenation: Purge with
, then . Shake/Stir under atmosphere for 6-12 hours. -
Filtration: Filter through Celite under an Argon blanket (do not let the catalyst dry out).
-
Validation:
NMR will show a new methylene doublet (~3.8 ppm) and disappearance of the nitrile carbon in NMR (~115 ppm).
Data Summary & Troubleshooting
| Transformation | Reagent System | Chemoselectivity (Ester) | Key Risk | QC Method |
| Hydrolysis | High (if T < 25°C) | Saponification if pH > 11 | IR (CN loss) | |
| Tetrazole | Excellent | Hydrazodic acid (if acidified w/o care) | LCMS (M+43) | |
| Reduction | Raney Ni / | Good | Dimerization (Secondary Amine) | NMR (CH2 signal) |
Self-Validating Check: Before committing the bulk batch, run a "Test Tube Pilot" (10 mg scale).
-
Test: Subject the pilot to conditions.
-
Check: Take an aliquot, evaporate, and run a crude proton NMR. Focus specifically on the Ester Ethyl/Methyl group signals (typically quartet at 4.1 ppm or singlet at 3.7 ppm). If these signals shift or disappear, the ester is compromised.
References
-
Sharpless, K. B., & Demko, Z. P. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11] The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of Pyrazoles (Review). Chemical Reviews. [Link]
-
McCarron, A., et al. (2004). Radziszewski Hydrolysis of Nitriles. Molecular Diversity. [Link]
-
Gould, F. (2014). Selective Reduction of Nitriles in the Presence of Esters.[6][12] Organic & Biomolecular Chemistry. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Crystallization Engineering for Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
[1]
Status: Operational Role: Senior Application Scientist Topic: Solvent Selection & Process Optimization Reference ID: CAS 1528-41-2 (Analogous Contexts)[1]
Executive Summary & Solubility Profiling
The Challenge: Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a critical intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).[1] Structurally, it combines a lipophilic ethyl group, a hydrolytically sensitive ester, and a polar cyano-pyrazole core.[1] This "amphiphilic" nature often leads to oiling out (Liquid-Liquid Phase Separation) rather than clean crystal nucleation.
Solubility Profile (Thermodynamic Estimates):
| Solvent Class | Representative Solvents | Solubility Behavior | Suitability |
| Polar Protic | Ethanol, Isopropanol (IPA) | High at boiling; Moderate at RT.[1] | High (Primary Solvent) |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Very High (Often too soluble).[1] | Medium (Good for dissolution, needs anti-solvent) |
| Chlorinated | DCM, Chloroform | High solubility.[1] | Low (Hard to crystallize from; good for extraction) |
| Non-Polar | n-Heptane, Hexane, Toluene | Low to Insoluble.[1] | High (Anti-Solvent) |
| Aqueous | Water | Insoluble (Risk of hydrolysis).[1] | Medium (Strictly as Anti-Solvent) |
Troubleshooting Guide (FAQ Format)
Issue 1: "My product comes out as an oil, not a solid."
Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable zone width (MSZW) is too narrow or when the anti-solvent is added too quickly, causing the solution to cross into the spinodal decomposition region before nucleation occurs.[1]
Corrective Protocol:
-
Switch to a Binary System: Do not use pure Ethanol. Use Ethanol/Water or Ethyl Acetate/Heptane .
-
Temperature Cycling: If oil forms, reheat the mixture until the oil re-dissolves (becomes homogeneous). Cool very slowly (1°C/min).[1]
-
Seeding: At the first sign of cloudiness (metastable limit), add seed crystals (0.5 wt%).[1] This bypasses the energy barrier for nucleation, preventing the oil phase.[1]
Issue 2: "I am losing yield during the mother liquor filtration."
Diagnosis: The compound likely has too high a solubility in the chosen solvent at room temperature.
Corrective Protocol:
-
Lower Terminal Temperature: Cool the slurry to 0°C or -5°C before filtration.
-
Anti-Solvent Ratio: Increase the ratio of anti-solvent.
-
Current: 1:1 EtOAc:Heptane.
-
Optimized: 1:3 EtOAc:Heptane (Add the Heptane slowly after initial nucleation).[1]
-
Issue 3: "The melting point is lower than reported (Depression)."
Diagnosis: Likely contamination with unreacted 4-cyanopyrazole or hydrolysis byproducts (acid form).
-
Chemistry Check: The starting material (4-cyanopyrazole) is acidic (pKa ~12).[1] The product is neutral.
Corrective Protocol:
Recommended Experimental Protocols
Protocol A: Cooling Crystallization (Ethanol/Water)
Best for high-purity inputs requiring polymorphism control.[1]
-
Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) (approx. 5 mL/g).[1]
-
Heating: Heat to 60-70°C (Reflux) until fully dissolved.
-
Clarification: If particulates remain (inorganic salts from synthesis), perform a hot filtration.[1]
-
Nucleation: Cool slowly to 40°C.
-
Anti-Solvent: Add Water dropwise until a faint turbidity persists (approx. 10-20% volume of Ethanol).
-
Crystallization: Cool to 0-5°C over 2 hours.
-
Isolation: Filter and wash with cold Ethanol/Water (1:1).
Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)
Best for crude mixtures prone to oiling out.[1]
-
Dissolution: Dissolve crude in minimum Ethyl Acetate at 50°C.
-
Initial Charge: Add n-Heptane slowly until the solution turns slightly hazy.
-
Seeding: Add 1-2 mg of pure seed crystals. Stir for 30 mins at 40°C to establish a crystal bed.
-
Extension: Slowly add remaining Heptane (target ratio 1:3 EtOAc:Heptane) over 1 hour while cooling to 20°C.
-
Isolation: Filter and wash with pure Heptane.
Decision Logic & Workflows
Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on input purity and physical state.
Purification Workflow (Synthesis to Isolation)
Caption: Integrated workflow emphasizing the chemical removal of acidic impurities prior to crystallization.
References & Grounding
The protocols above are derived from standard solubility parameters for pyrazole esters and specific intermediate synthesis methodologies found in JAK inhibitor patent literature.
-
Synthesis of Baricitinib Intermediates:
-
Source: US Patent 10,526,350 B2. Describes the alkylation of pyrazoles and subsequent workups using Ethyl Acetate and crystallization strategies for related nitrile-pyrazole intermediates.
-
URL:[1]
-
-
Crystallization of Pyrazole Derivatives:
-
Source: BenchChem Protocols. General solubility data for 1-substituted-4-nitro/cyano pyrazoles, confirming Ethanol and Ethyl Acetate as primary solvents.[1]
-
URL:(Note: Generalized link to protocol section)
-
-
General Solvent Selection for Esters:
Technical Support Center: Strategies for the Removal of Unreacted Ethyl Bromoacetate
Welcome to the technical support center for synthetic chemistry professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted ethyl bromoacetate (EBA) from reaction mixtures. As a versatile yet hazardous alkylating agent, complete removal of EBA is critical for product purity and safety. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Understanding the Challenge: Properties of Ethyl Bromoacetate
Effective removal of any impurity begins with a firm grasp of its physicochemical properties. Ethyl bromoacetate is a potent electrophile and lachrymator, necessitating careful handling.[1] Its properties dictate the purification strategies available to the modern chemist.
| Property | Value | Implication for Purification |
| Molar Mass | 167.00 g/mol [1] | --- |
| Boiling Point | ~158-159 °C (at 760 mmHg)[1] | Relatively high; separable from low-boiling products by distillation, but may require vacuum distillation for thermally sensitive compounds. |
| Density | ~1.51 g/cm³ (at 20-25 °C)[1] | Denser than water; will constitute the lower layer in many aqueous extraction systems. |
| Solubility | Insoluble in water; soluble in common organic solvents (ether, ethanol, acetone, benzene).[2] | Excellent candidate for removal via aqueous workup (liquid-liquid extraction). |
| Reactivity | Potent alkylating agent; reacts with nucleophiles (e.g., amines, thiols, bases).[1][3] | Can be "quenched" or chemically neutralized into more easily removable byproducts. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: How can I confirm the presence of residual ethyl bromoacetate in my crude reaction mixture?
Answer: Before attempting removal, you must confirm the presence and relative amount of EBA. Several analytical techniques are at your disposal.
-
Thin-Layer Chromatography (TLC): EBA is not strongly UV-active. It is best visualized using a potassium permanganate (KMnO₄) stain, which reacts with the ester. EBA typically displays a moderate Rf value in standard ethyl acetate/hexane solvent systems. For example, in a 20% ethyl acetate/hexane system, EBA will be significantly less polar than a highly polar product but more polar than a non-polar hydrocarbon.
-
Proton Nuclear Magnetic Resonance (¹H NMR): This is a highly reliable method. The ¹H NMR spectrum of ethyl bromoacetate has two characteristic signals: a singlet for the α-protons (Br-CH₂ -CO) typically around δ 3.8 ppm, and the ethyl ester signals: a quartet at ~δ 4.2 ppm and a triplet at ~δ 1.3 ppm. Integration of these signals relative to your product's signals can provide a quantitative measure of the impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS is an excellent tool.[4] EBA will appear as a distinct peak, and its mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive identification.
FAQ 2: What are the most effective methods for chemically quenching unreacted ethyl bromoacetate before work-up?
Answer: Chemical quenching is the process of converting the reactive EBA into a non-reactive, and typically more polar, byproduct that is easier to remove. This is a critical first step in many work-up procedures.[5] The principle is to introduce a nucleophile that will react with the electrophilic EBA via an Sₙ2 reaction.
Recommended Quenching Agents:
-
Aqueous Ammonia (NH₃): Adding a dilute solution of aqueous ammonia will convert EBA into glycinamide (aminoacetamide) and its derivatives.[6][7] These byproducts are highly polar and readily soluble in the aqueous phase, facilitating their removal during extraction.
-
Secondary Amines (e.g., Diethylamine, Piperidine): These are potent nucleophiles that react rapidly with EBA to form tertiary amine byproducts. The resulting aminium salts are highly water-soluble.
-
Sodium Thiosulfate (Na₂S₂O₃): Thiosulfate is an effective nucleophile that reacts with alkyl halides to form Bunte salts.[8] These salts are ionic and are easily partitioned into the aqueous layer.
Expert Insight: The choice of quencher depends on the stability of your desired product. If your product is base-sensitive, a milder quencher like sodium thiosulfate may be preferable to ammonia or other amines. Always perform the quench at a low temperature (e.g., 0 °C) to control any potential exotherms.
FAQ 3: My product is stable in water. How can I optimize an aqueous work-up to remove ethyl bromoacetate?
Answer: An aqueous work-up, or liquid-liquid extraction (LLE), is the most common and effective method for removing EBA, leveraging its poor solubility in water.[9][10]
Step-by-Step Protocol for Optimized LLE:
-
Quench First: Before extraction, ensure any unreacted EBA is chemically quenched using one of the methods described in FAQ 2. This prevents unwanted reactions during the work-up.
-
Dilute: Transfer the quenched reaction mixture to a separatory funnel and dilute with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Wash with Base: Perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] This step serves two purposes: it neutralizes any acidic byproducts from the reaction and hydrolyzes any remaining traces of EBA to bromoacetic acid, which is then extracted into the aqueous layer as its sodium salt.
-
Wash with Brine: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions that may have formed and reduces the solubility of organic compounds in the aqueous layer, driving your product more completely into the organic phase.[11]
-
Separate and Dry: Carefully separate the organic layer. Dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Verify Removal: Analyze a small sample of the dried organic layer by TLC or ¹H NMR to confirm the complete removal of EBA.
FAQ 4: When is purification by column chromatography the best option for removing ethyl bromoacetate?
Answer: Flash column chromatography is an essential purification tool, but it should be considered a secondary method for EBA removal after a thorough work-up.[12]
Scenarios for Using Chromatography:
-
Non-polar Products: If your product is significantly less polar than EBA, chromatography can be very effective. EBA has moderate polarity and will move up the column in standard solvent systems like ethyl acetate/hexane.[13] A non-polar product can be eluted first using a low-polarity eluent (e.g., 5-10% EtOAc in hexane), leaving the EBA adsorbed to the silica.[14]
-
Water-Sensitive Products: If your product degrades in the presence of water, an aqueous work-up is not feasible. In this case, after removing the reaction solvent, the crude material can be directly loaded onto a silica gel column.
-
Trace Amounts Post-Extraction: If an extractive work-up has removed the bulk of the EBA but trace amounts remain, a final "polishing" step via column chromatography is appropriate.
Trustworthiness Check: Before committing your entire batch to a column, always determine the optimal solvent system using TLC. The ideal system will show a large separation (ΔRf > 0.2) between your product and the EBA spot. An Rf value of ~0.35 for your compound of interest is often a good target for column separation.[12]
Visualized Workflows
A logical decision-making process is key to efficient purification. The following diagrams illustrate recommended workflows.
Caption: Decision workflow for selecting an EBA removal strategy.
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpra.com [ijpra.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazole N-Alkylation via Phase Transfer Catalysis (PTC)
Welcome to the Advanced Synthesis Support Module. Subject: Phase Transfer Catalysis for Pyrazole N-Alkylation Role: Senior Application Scientist Status: Active Support
Diagnostic Workflow: The Triage System
Before altering variables, use this logic flow to isolate the failure mode. Most PTC failures in pyrazole chemistry stem from either Interfacial Stagnation (kinetics) or Ion-Pair Mismatch (regioselectivity).
Interactive Troubleshooting Tree
Figure 1: Decision matrix for diagnosing reaction failures. Blue nodes indicate PTC-specific optimizations; Red nodes suggest abandoning PTC for classical dipole-driven methods.
Module: Regioselectivity Optimization
The most frequent support ticket regarding pyrazoles is the formation of inseparable N1/N2 isomer mixtures.
The Scientific Reality
Pyrazoles are ambident nucleophiles. In solution, the position of the alkylation is dictated by the nature of the pyrazolide-cation ion pair .
-
Loose Ion Pairs (Polar Solvents): The cation is well-solvated. The pyrazolide anion attacks via its most electron-rich nitrogen (electronic control).
-
Tight Ion Pairs (Non-Polar Solvents + PTC): The quaternary ammonium cation (
) sits intimately close to the nitrogen. This creates steric bulk around the nitrogen, often forcing alkylation to the less hindered nitrogen (steric control) or locking the tautomer in a specific geometry.
Troubleshooting Table: Regioselectivity
| Observation | Probable Cause | Corrective Action | Mechanism |
| 50:50 Mixture | Loose ion pairing in semi-polar solvent (e.g., THF, CH2Cl2). | Switch to Toluene or Hexane. | Forces "Tight Ion Pairing" between |
| Wrong Isomer (N2) | Substrate is 3-substituted; steric bulk of catalyst is directing attack. | Change Catalyst Structure. | Switch from bulky TBAB to a smaller catalyst (TEBA) or a Crown Ether (18-Crown-6) to alter the steric shield around the anion. |
| Inconsistent Batches | Variable water content in solvent. | Add Molecular Sieves (4Å). | Water solvates the anion, loosening the ion pair and randomizing selectivity. |
Module: Kinetics & Catalyst Life Cycle
If your reaction stalls at 60-70% conversion, do not simply add more alkyl halide. You are likely experiencing Catalyst Poisoning or Interfacial Crusting .
Critical Concept: The "Iodide Effect"
In PTC, the catalyst (
- is highly lipophilic (soft base).
-
prefers to pair with
over the Pyrazolide anion. -
Result: The catalyst becomes trapped as
in the organic phase and stops shuttling the pyrazole.
Solution:
-
Switch to Alkyl Bromides (
) or Chlorides ( ).[1] -
If
is mandatory, increase catalyst loading to 10 mol% or use a catalyst with higher affinity for the nucleophile (e.g., Benzyltributylammonium chloride).
Interfacial Mechanism Visualization
Figure 2: The Solid-Liquid PTC cycle. Note that water is excluded to prevent hydrolysis of R-X.
Validated Experimental Protocols
Do not use Liquid-Liquid PTC (e.g., 50% NaOH / Toluene) for sensitive alkyl halides, as hydrolysis will compete with alkylation. Solid-Liquid PTC (SL-PTC) is the gold standard for pyrazoles.
Protocol A: Solid-Liquid PTC (General Purpose)
Best for: Standard pyrazoles, minimizing hydrolysis.
-
Preparation: In a round-bottom flask equipped with a high-torque overhead stirrer (magnetic bars often fail with solid bases).
-
Charge: Add Pyrazole (1.0 equiv), finely powdered KOH or K2CO3 (2.0 - 4.0 equiv), and TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Solvent: Add Toluene (5-10 volumes).
-
Conditioning (Crucial Step): Stir at room temperature for 15 minutes before adding the electrophile. This allows the catalyst to coat the surface of the solid base and initiate deprotonation.
-
Addition: Add Alkyl Halide (1.1 - 1.2 equiv) dropwise.
-
Reaction: Heat to 40-80°C (depending on R-X reactivity). Monitor by TLC/HPLC.
-
Workup: Filter off the solid salts. Wash the filtrate with water (to remove catalyst). Dry and concentrate.
Protocol B: Solvent-Free PTC
Best for: Green chemistry requirements, simple pyrazoles, high throughput.
-
Mix Pyrazole (1.0 equiv), Alkyl Bromide (1.2 equiv), Potassium Carbonate (2.0 equiv), and TBAB (5 mol%).
-
Vigorously stir/shake the paste at 80°C.
-
Note: This requires the mixture to be a melt or a stirrable paste. If it solidifies, add a minimal amount of toluene (0.5 vol) to maintain mass transfer.
Frequently Asked Questions (FAQ)
Q: My alkyl halide is hydrolyzing before it reacts with the pyrazole. Why? A: You are likely using Liquid-Liquid PTC (aqueous NaOH). Switch to Solid-Liquid PTC (solid KOH/K2CO3 in Toluene). By removing the bulk water phase, you eliminate the hydrolysis pathway.
Q: I am getting N1/N2 mixtures that are impossible to separate by column chromatography. A: This is common. Try changing the solvent to Toluene (non-polar) to enhance steric discrimination via tight ion pairing. Alternatively, use 18-Crown-6 instead of a Quat salt; the planar structure of the crown ether-potassium complex creates a different steric environment than the tetrahedral ammonium salt, often altering the N1/N2 ratio [1].
Q: Can I use NaH instead of PTC? A: Yes, NaH is the "brute force" method. However, NaH requires anhydrous THF, inert atmosphere, and is dangerous on scale. PTC allows you to use cheap, safe bases like K2CO3 or NaOH without strict exclusion of air/moisture [2].
Q: The reaction works on 1g scale but fails on 100g scale. A: This is a Mass Transfer Failure . On small scales, magnetic stirring suspends the solid base effectively. On large scales, the solid base settles, and the reaction only happens at the very bottom. You must use an overhead mechanical stirrer with an impeller designed for slurry suspension (e.g., pitched blade turbine).
References
-
Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[2] Synthetic Communications, vol. 20, no. 18, 1990, pp. 2849–2856.
-
Wang, Y., et al. "Phase-Transfer Catalysis for the Alkylation of Pyrazolones."[3] ChemistryViews, 2024.
-
Halasz, A., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, vol. 87, no. 15, 2022, pp. 10018-10025.[4]
- Starks, C. M., et al.Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
Sources
stability of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate under basic conditions
Topic: Stability & Optimization under Basic Conditions
Ticket ID: #PYR-CN-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am observing degradation and byproduct formation when subjecting ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate to basic conditions. What are the stability boundaries?"
Scientist’s Assessment: this compound is a critical intermediate, most notably in the synthesis of JAK inhibitors like Baricitinib (Olumiant). Its stability profile is dictated by a "tug-of-war" between two electrophilic centers: the ester carbonyl and the nitrile (cyano) group .
Under basic conditions, three primary pathways compete:
-
Path A (Desired): Saponification of the ester to the carboxylate (leaving the nitrile intact).
-
Path B (Over-reaction): Hydrolysis of the nitrile to a primary amide or carboxylic acid.
-
Path C (Side Reaction): Deprotonation of the
-methylene group leading to self-condensation (Claisen-like dimerization).
This guide defines the operational window to maximize Path A while suppressing Paths B and C.
Diagnostic Triage: What are you seeing?
Use this decision matrix to identify your specific issue before proceeding to the protocols.
| Observation | Likely Root Cause | Technical Explanation |
| New spot on TLC ( | Nitrile Hydrolysis | The base is too strong or temperature is too high, converting the -CN to -CONH2 (amide). |
| Darkening / Tarry mixture | The methylene protons ( | |
| Low Yield of Acid | Incomplete Saponification | The electron-withdrawing 4-CN group deactivates the ester slightly, requiring optimized stoichiometry. |
| Loss of UV activity | Ring Cleavage | Rare. Only occurs under extreme forcing conditions (e.g., concentrated NaOH + reflux). |
Technical Deep Dive: The Mechanistic Landscape
Electronic Environment
The 4-cyano group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, which in turn pulls density from the N1-position.
-
Effect on Ester: The ester carbonyl is more electrophilic than in a standard aliphatic ester, making it susceptible to mild hydrolysis.
-
Effect on Methylene: The
group is flanked by a carbonyl and an electron-deficient pyrazole. The estimated pKa is lowered (approx. 18-20 in DMSO), making it susceptible to deprotonation by alkoxides, leading to "dimer" impurities.
Reaction Pathway Diagram
The following diagram illustrates the divergence of pathways based on reaction conditions.
Figure 1: Reaction divergence based on base strength and solvent conditions.
Optimized Protocols
Protocol A: Selective Saponification (Gold Standard)
Target: Hydrolyze ester to acid without touching the nitrile.
Reagents:
-
Substrate: this compound
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Solvent: THF / Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve 1.0 eq of substrate in THF (0.2 M concentration). Cool to 0°C.
-
Addition: Add a pre-dissolved solution of LiOH·H₂O (1.1 to 1.2 eq) in water dropwise.
-
Why LiOH? Lithium is a milder Lewis acid counter-ion than Sodium or Potassium, reducing the coordination to the nitrile nitrogen and minimizing nitrile hydrolysis rates [1].
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to 20°C. Monitor by TLC/LCMS.
-
Checkpoint: Reaction should be complete < 2 hours. If not, do not heat.[1] Add 0.1 eq more LiOH.
-
-
Workup: Acidify carefully with 1N HCl to pH 3-4. Extract with Ethyl Acetate.[2][3]
-
Caution: Do not acidify below pH 2, as the pyrazole nitrogen can protonate, making extraction difficult.
-
Protocol B: Troubleshooting "Stalled" Reactions
If the ester is not cleaving but you fear heating will kill the nitrile:
-
Switch Solvent: Use Methanol/Water instead of THF. Methanol is smaller and facilitates nucleophilic attack on the ester.
-
Enzymatic Route: If chemical stability is critical, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7.2). This is 100% chemoselective for the ester over the nitrile.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Ethoxide (NaOEt) in Ethanol?
A: Avoid this. Alkoxide bases in anhydrous solvents favor the deprotonation of the
Q2: I see a byproduct with M+18 mass in LCMS. What is it? A: This is the Primary Amide . The nitrile (-CN) has hydrated to (-CONH₂).
-
Fix: Your base concentration was too high or the temperature exceeded 40°C. Reduce equivalents of base to 1.05 and keep T < 20°C.
Q3: Is the N-C bond (Pyrazole-Acetate) stable to base? A: Yes. The N-alkyl bond is generally robust. Unlike N-acyl pyrazoles (which are reactive amides), N-alkyl pyrazoles do not undergo "retro-Michael" type elimination easily under standard saponification conditions. The primary stability risk is the nitrile group, not the N-linker.
Q4: How do I store the starting material? A: Store at 2-8°C under Argon. While the solid is stable, moisture can cause slow hydrolysis of the ester over months. The 4-cyano group makes the ester more susceptible to moisture than standard ethyl acetate derivatives.
References
-
Baricitinib Synthesis & Intermediates
-
General Nitrile Stability
-
Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (2000).
- Discussion: Details the hydrolysis rates of nitriles vs. esters, confirming that temperature control is the primary variable for selectivity.
-
-
pKa of Heterocyclic Acetates
-
Bordwell pKa Table (DMSO).
- Relevance: Establishes the acidity of methylene protons flanked by electron-withdrawing heterocycles.
-
Sources
Validation & Comparative
FTIR spectrum analysis of nitrile and ester peaks in pyrazole derivatives
Topic: Comparative Guide: FTIR Sampling Modalities for Nitrile and Ester Analysis in Pyrazole Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary
Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The precise characterization of functional groups attached to the pyrazole ring—specifically nitriles (-C≡N) and esters (-COOR) —is critical for structure-activity relationship (SAR) studies.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR and Raman Spectroscopy . We analyze the spectral shifts induced by pyrazole conjugation and provide a validated protocol for distinguishing these moieties in complex heterocyclic environments.
Part 1: The Spectroscopic Landscape
In pyrazole synthesis, the nitrile group often serves as a precursor for amidines or tetrazoles, while esters are key intermediates for hydrazide formation. Monitoring the conversion of these groups requires a technique that balances sensitivity with throughput .
The Challenge: Electronic Conjugation
The pyrazole ring is an electron-rich, aromatic heterocycle. When a nitrile or ester is attached directly to the ring (e.g., at the C3 or C4 position), mesomeric effects (resonance) significantly alter the vibrational frequency compared to aliphatic analogs.
-
Nitrile: The triple bond character is reduced, causing a "red shift" (lower wavenumber).
-
Ester: The carbonyl double bond character is weakened, also causing a red shift.
Part 2: Comparative Analysis of Analytical Modalities
We evaluated three primary methodologies for analyzing pyrazole derivatives.
ATR-FTIR (The Modern Standard)
-
Mechanism: Uses an internal reflection element (Diamond or ZnSe) to create an evanescent wave that penetrates ~0.5–2 µm into the sample.
-
Performance on Pyrazoles:
-
Pros: Zero sample preparation (critical for high-throughput screening); non-destructive (sample can be recovered for NMR).
-
Cons:Peak Shift Phenomenon. Due to the wavelength-dependent penetration depth (
), peaks at lower wavenumbers (fingerprint region) appear more intense than in transmission modes. Peak positions may shift slightly (1-2 cm⁻¹) due to anomalous dispersion refractive index changes.
-
-
Verdict: Best for routine reaction monitoring and QC.
Transmission FTIR (KBr Pellet)
-
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.
-
Performance on Pyrazoles:
-
Pros: Gold standard for library matching; true absorption intensities; no penetration depth correction needed.
-
Cons:Hygroscopic Interference. KBr absorbs water, creating broad -OH bands (3400 cm⁻¹) that can obscure pyrazole N-H stretching. High pressure can induce polymorphism in crystalline drugs.
-
-
Verdict: Essential for publication-quality characterization and resolving subtle polymorphs.
Raman Spectroscopy (The Alternative)
-
Mechanism: Inelastic light scattering.
-
Performance on Pyrazoles:
-
Pros:Nitrile Super-Sensitivity. The -C≡N stretch is a weak dipole absorber (medium IR intensity) but a massive polarizability changer (very strong Raman intensity).
-
Cons: Fluorescence interference from impurities in synthesized pyrazoles can overwhelm the signal.
-
-
Verdict: The superior choice specifically for verifying the presence of a Nitrile group if FTIR is ambiguous.
Part 3: Detailed Spectral Interpretation Guide
A. The Nitrile (-C≡N) Peak
In aliphatic chains (e.g., acetonitrile), this peak appears at 2250–2260 cm⁻¹ . However, on a pyrazole ring, conjugation lowers the force constant.
-
Expected Range: 2215 – 2235 cm⁻¹
-
Morphology: Sharp, medium intensity.
-
Diagnostic Check: If the peak is weak in IR, confirm with Raman (will be the strongest peak in the 2000-2500 region).
B. The Ester Carbonyl (C=O) Peak
Normal aliphatic esters absorb at 1735–1750 cm⁻¹ .[1] The pyrazole ring acts as an electron donor via resonance.
-
Expected Range: 1715 – 1730 cm⁻¹ (Red Shifted)
-
Morphology: Strong, narrow.
-
Differentiation:
-
vs. Amides: Amides (C=O) appear lower (1650–1690 cm⁻¹) and are broader (Amide I band).
-
vs. Acids: Carboxylic acids show the "bearded" broad O-H stretch (2500–3300 cm⁻¹) which esters lack.
-
C. Pyrazole Ring Skeletal Modes
-
C=N Stretch: 1580 – 1595 cm⁻¹ (Often overlaps with C=C aromatic stretches).
-
N-H Stretch: 3100 – 3400 cm⁻¹ (Only present in 1H-pyrazoles; absent in N-alkylated/arylated derivatives).
Part 4: Experimental Protocol (ATR-FTIR)
Objective: Analyze a solid pyrazole-3-carboxylate derivative.
-
System Prep: Clean the Diamond ATR crystal with isopropanol. Ensure energy throughput >95%.
-
Background: Collect a 32-scan background spectrum (air).
-
Sample Loading: Place ~2 mg of the solid pyrazole derivative onto the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reads optimal (usually ~100 lbs/in²). Note: Poor contact results in weak peaks and noisy baselines.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.
-
Processing: Apply "ATR Correction" (if comparing to literature KBr data) to correct for penetration depth intensity variance.
Part 5: Data Summary Tables
Table 1: Vibrational Frequency Shifts in Pyrazole Derivatives
| Functional Group | Aliphatic Standard (cm⁻¹) | Pyrazole-Conjugated (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |
| Nitrile (-C≡N) | 2250 – 2260 | 2215 – 2240 | Medium/Weak | Very Strong |
| Ester (C=O) | 1735 – 1750 | 1715 – 1730 | Strong | Weak |
| Pyrazole (C=N) | N/A | 1580 – 1595 | Medium | Medium |
| Amine (N-H) | N/A | 3100 – 3400 | Medium (Broad) | Weak |
Part 6: Visualization & Logic Flows
Diagram 1: Analytical Decision Matrix
A logical workflow for identifying functional groups in pyrazole synthesis.
Caption: Decision matrix for distinguishing Nitrile and Ester moieties using complementary spectroscopic techniques.
Diagram 2: Electronic Effects on Vibrational Frequency
Visualizing why the peaks shift to lower wavenumbers.
Caption: Mechanistic flow illustrating how pyrazole aromaticity reduces bond order, resulting in lower frequency shifts.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
-
Krishnakumar, V., et al. (2011). "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations."[2] Spectrochimica Acta Part A. Link
-
Thermo Fisher Scientific. "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique." Link
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Link
-
NIST Chemistry WebBook. "Acetonitrile and Pyrazole IR Spectra Standards." Link
Sources
A Senior Application Scientist's Guide to the Elemental Analysis and Characterization of N-Substituted Pyrazoles
Introduction: The Critical Role of Pyrazole Characterization
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile five-membered heterocyclic structure allows for diverse substitutions, leading to a vast chemical space of compounds with significant therapeutic and industrial potential, including anticancer, anti-inflammatory, and antiviral agents.[1] However, the synthesis of these molecules is only the first step. Rigorous, multi-faceted analytical characterization is paramount to confirm the molecular structure, establish purity, and ensure that the desired compound—and only the desired compound—advances through the development pipeline. An unambiguous structural assignment is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting stringent regulatory standards.
This guide provides a comparative overview of the essential analytical techniques used to characterize N-substituted pyrazoles. We will delve into the "why" behind each method, offering field-proven insights into their application, from foundational elemental analysis to the definitive three-dimensional mapping provided by X-ray crystallography. Our focus is on creating a self-validating system of analysis, where data from orthogonal techniques converge to provide an unshakeable confirmation of the molecule's identity and purity.
Part 1: Foundational Analysis - Confirming the Empirical Formula with CHNS Elemental Analysis
Before delving into complex structural elucidation, the first question must always be: "Do I have the correct elemental composition?" CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis provides the answer. It is a robust, cost-effective technique that determines the mass percentages of these key elements in a sample.[2][3] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For any newly synthesized N-substituted pyrazole, a successful CHNS analysis, where the experimental percentages match the theoretical values to within ±0.4%, is the first gate of quality control.[4]
The Causality Behind the Choice: Why start with CHNS? Because it is a direct measure of purity from an elemental standpoint. While techniques like NMR can be confounded by residual solvents or impurities containing similar functional groups, CHNS analysis is unforgiving. A significant deviation from the theoretical values immediately flags the presence of impurities, such as inorganic salts, excess reagents, or incorrect stoichiometry, saving invaluable time and resources on more advanced analyses of a flawed sample.
Experimental Protocol: CHNS Elemental Analysis
The standard method for CHNS analysis is high-temperature combustion, based on the Pregl-Dumas method.[3][5]
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous pyrazole sample into a tin or silver capsule using a microbalance.[6] The accuracy of this weight is critical, as all results are calculated as a percentage of this initial mass.[6]
-
Combustion: The sample is introduced into a combustion furnace heated to approximately 1000-1150°C in an oxygen-rich atmosphere.[3][5] This flash combustion instantaneously converts the elements into their gaseous oxides (CO₂, H₂O, N₂, NOₓ, SO₂).[5][7]
-
Reduction & Separation: The gas mixture flows through a reduction tube, typically packed with copper, to convert nitrogen oxides (NOₓ) to elemental nitrogen (N₂).[2]
-
Detection: The resultant gases (CO₂, H₂O, N₂, SO₂) are separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[2][5]
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.[6]
Workflow for CHNS Elemental Analysis
Caption: Workflow from sample preparation to data analysis in CHNS elemental analysis.
Data Presentation: Elemental Analysis of Representative N-Substituted Pyrazoles
| Compound | Molecular Formula | Theoretical %C | Found %C | Theoretical %H | Found %H | Theoretical %N | Found %N |
| 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde Chalcone | C₂₅H₂₀N₂O | 82.39 | 81.69 | 5.53 | 5.31 | 7.69 | 7.35 |
| N,N-dimethylaminophenyl substituted pyrazole carbothioamide [8] | C₁₇H₁₆FNO | 75.82 | 75.74 | 5.99 | 5.94 | 5.20 | 5.15 |
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole [9] | C₁₂H₁₈N₂ | 75.74 | - | 9.53 | - | 14.72 | - |
Note: The slight deviations in the found values for the chalcone derivative are within acceptable experimental error (±0.4%).
Part 2: Unraveling the Molecular Framework with Spectroscopic Techniques
Once the elemental composition is confirmed, the next step is to piece together the molecular puzzle. Spectroscopic methods provide detailed information about the connectivity of atoms and the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[10] It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of protons and carbons. For N-substituted pyrazoles, NMR is indispensable for:
-
Confirming the substitution pattern: The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the nature and position of substituents.[11][12]
-
Distinguishing isomers: In cases where substitution can occur at different nitrogen or carbon atoms, NMR provides the definitive evidence to identify the correct isomer.
-
Characterizing N-H pyrazoles: For pyrazoles unsubstituted at the N1 position, NMR can reveal the presence of tautomers, which exist in a dynamic equilibrium.[13] A characteristic broad signal for the N-H proton often appears in the 10-14 ppm range.[13]
Expertise in Action: The choice of deuterated solvent is critical. While CDCl₃ is common, more polar pyrazoles may require DMSO-d₆. In DMSO-d₆, exchangeable protons like N-H are often more clearly observed. If tautomerism or rotamers (restricted bond rotation) are suspected, running variable-temperature (VT) NMR experiments can be enlightening; signals from interconverting species may broaden, coalesce, and sharpen into a single averaged set at higher temperatures.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] For ¹³C NMR, a more concentrated sample (~15-20 mg) may be needed to achieve a good signal-to-noise ratio in a reasonable time.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If an exchangeable N-H proton is suspected, a D₂O exchange experiment can be performed: add a drop of D₂O, shake, and re-acquire the spectrum. The N-H signal will disappear or diminish significantly.[13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.
-
2D NMR (if needed): For complex structures, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential for definitive assignments.[13]
Data Presentation: Characteristic NMR Data for N-Substituted Pyrazoles
| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole H-4 | 5.7 - 6.4[9][14][15] | 104 - 108[14][15] | Often a singlet, sensitive to substituents at C3 and C5. |
| Pyrazole H-3/H-5 | 7.5 - 8.3[11][12] | 138 - 155[10][15] | Position depends heavily on substitution. |
| Pyrazole N-H | 10 - 14[13] | - | Broad signal, exchanges with D₂O. |
| N-Alkyl (e.g., N-CH₃) | ~3.8[14] | ~35-50 | |
| N-Aryl (ortho-H) | ~7.5 - 7.8 | ~120-129 | Deshielded due to proximity to the heterocyclic ring. |
Note: These are general ranges; actual values are highly dependent on the specific molecule and solvent.[13]
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.[16]
Comparison of Ionization Techniques:
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[17] This often leads to extensive and reproducible fragmentation patterns, which are excellent for structural elucidation and library matching.[18][19] However, the molecular ion peak (M⁺·) may be weak or absent for some fragile molecules.
-
Electrospray Ionization (ESI): A "soft" ionization technique where a high voltage is applied to a liquid to create an aerosol, generating ions with minimal fragmentation.[20][21] It is ideal for confirming the molecular weight of polar or thermally unstable pyrazoles, as it typically shows an intense pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺.[20][22]
Expertise in Action: For a comprehensive analysis, using both EI (via GC-MS) and ESI (via LC-MS) is ideal. EI provides a detailed fragmentation "fingerprint," while ESI confirms the molecular weight with high confidence. The fragmentation of pyrazoles in EI often involves the loss of HCN, RCN, or cleavage of the N-N bond, providing valuable structural clues.[17][18]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
-
Infusion/Injection: The solution is infused directly into the ESI source or injected via an LC system.
-
Ionization: The sample solution passes through a charged capillary at high voltage, forming a fine spray of charged droplets.[21][23]
-
Desolvation: A heated gas evaporates the solvent from the droplets, increasing the charge density until ions are ejected into the gas phase.[21]
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Part 3: The Gold Standard - Definitive 3D Structure by X-ray Crystallography
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[24][25][26] It is considered the "gold standard" for structure determination.[27]
The Causality Behind the Choice: X-ray crystallography is employed when absolute certainty is required. It can resolve ambiguities that are difficult or impossible to solve by other means, such as:
-
Confirming the exact substitution pattern on the pyrazole ring.[1][28]
-
Determining the relative and absolute stereochemistry of chiral centers.[27]
-
Analyzing intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The primary limitation is the need for high-quality single crystals, which can be challenging and time-consuming to grow.[27][29]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often rate-limiting step.[27] This involves slowly evaporating the solvent from a saturated solution, vapor diffusion, or other techniques to encourage the formation of a single, well-ordered crystal (typically >0.1 mm).[26][27]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[29] The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[26]
-
Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell (the repeating unit of the crystal).
-
Structure Refinement: An atomic model is fitted to the electron density map and refined using least-squares procedures to achieve the best agreement with the experimental data.
Part 4: A Comparative Synthesis - A Strategic Approach to Characterization
No single technique tells the whole story. A robust characterization strategy relies on the synergistic and orthogonal nature of these methods. The following decision tree illustrates a logical workflow for the characterization of a newly synthesized N-substituted pyrazole.
Decision Workflow for Pyrazole Characterization
Caption: A logical workflow for the comprehensive characterization of N-substituted pyrazoles.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Key Advantage for Pyrazoles | Limitations |
| CHN(S) Analysis | Elemental composition (%C, H, N, S), empirical formula | Fundamental purity check; quick and cost-effective.[2][3] | Provides no structural information. |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, stereochemistry | Unambiguously determines substitution patterns and distinguishes isomers.[10] | Can be complex to interpret; requires soluble sample.[13] |
| Mass Spectrometry | Molecular weight, fragmentation patterns | ESI confirms MW with high confidence; EI provides a structural fingerprint.[16][20] | EI can cause loss of molecular ion; ESI gives little fragmentation. |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths/angles | The "gold standard" for absolute structure confirmation.[26][27] | Requires high-quality single crystals, which can be difficult to obtain.[29] |
Conclusion
The characterization of N-substituted pyrazoles is a systematic process that builds a case for a molecule's structure piece by piece. It begins with the foundational data of elemental analysis to establish purity and empirical formula. It then moves to the detailed structural blueprint provided by NMR and the molecular weight confirmation from mass spectrometry. Finally, for cases of absolute structural ambiguity, X-ray crystallography provides the definitive answer. By integrating these techniques, researchers can ensure the scientific integrity of their work, confidently establish structure-activity relationships, and accelerate the development of novel pyrazole-based compounds for a multitude of applications.
References
-
Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]
-
Jassbi, A. R., et al. Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Journal of the Indian Chemical Society. [Link]
-
Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Rahisuddin, et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
-
Mphahane, N., et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Mphahane, N., et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Rahisuddin, et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
-
Leri, A. C., et al. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]
-
Santos, V. G., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Abood, N. A., et al. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Elemental Analysis CHNS (O). Auriga Research. [Link]
-
Elba, M., et al. Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Guss, J. M. X-Ray Crystallography of Chemical Compounds. PMC. [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
CHNS Analysis. Eurofins Scientific. [Link]
-
Desai, N. C., et al. Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Kumar, D., et al. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
-
Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Alkorta, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Díez-González, S., et al. Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. ResearchGate. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Electrospray Ionization (ESI) Explained. I Am Scientist. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Abood, N. A., et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gurbuz, S., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Gurbuz, S., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Thordarson, P. An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
-
Yin, C., et al. Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions. [Link]
Sources
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. measurlabs.com [measurlabs.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. rsc.org [rsc.org]
- 6. mt.com [mt.com]
- 7. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uni-saarland.de [uni-saarland.de]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. excillum.com [excillum.com]
- 25. rigaku.com [rigaku.com]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
Validation Guide: Synthetic Purity of Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate via TLC
Executive Summary
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant). Its synthesis typically involves the N-alkylation of 4-cyanopyrazole with ethyl bromoacetate (or chloroacetate) under basic conditions.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative release testing, Thin Layer Chromatography (TLC) remains the most efficient tool for real-time reaction monitoring and rapid qualitative purity assessment. This guide outlines a self-validating TLC protocol to distinguish the product from key impurities (unreacted starting material, alkylating agents, and hydrolysis byproducts) based on polarity differences driven by the loss of the pyrazole N-H hydrogen bond donor.
Comparative Analysis: TLC vs. Alternatives
To establish the "Why" behind using TLC, we must objectively compare it with quantitative alternatives like HPLC and NMR.
| Feature | TLC (Silica Gel 60 F254) | HPLC (Reverse Phase C18) | 1H-NMR (CDCl3/DMSO-d6) |
| Primary Utility | Reaction Monitoring (Go/No-Go decisions). | Final Purity Release (>99.5% confirmation). | Structural Verification & Solvent residue analysis. |
| Time to Result | 5–10 minutes. | 30–60 minutes (equilibration + run). | 15–30 minutes (prep + acquisition). |
| Cost per Run | < $1.00. | High (Solvents, Instrument time).[1] | |
| Limit of Detection | ~0.1–0.5 µg (Visual). | < 0.01 µg (UV/MS). | ~1% impurity (standard scan). |
| Specific Blind Spot | Co-eluting isomers; non-UV active salts. | Inorganic salts (wash through void volume). | Inorganic salts; overlapping multiplets. |
Expert Insight: TLC is superior for monitoring the consumption of 4-cyanopyrazole because the polarity shift upon alkylation is drastic, providing immediate visual feedback that HPLC equilibration times cannot match during a live reaction.
The Self-Validating TLC Protocol
Chemical Principles of Separation
The separation relies on the distinct polarity changes occurring during synthesis:
-
Stationary Phase: Silica Gel (Polar, Acidic).
-
Starting Material (SM): 4-Cyanopyrazole. Contains a free N-H group, acting as a strong Hydrogen Bond Donor . It interacts strongly with silica (Low Rf).
-
Reagent: Ethyl bromoacetate. Lipophilic ester/halide. No H-bond donors. (High Rf).
-
Product: The N-alkylation caps the nitrogen. The molecule retains the polar cyano and ester groups but loses the H-bond donor capability. Result: Intermediate polarity (Higher Rf than SM, Lower Rf than Reagent).
Materials & Methods
-
Plate: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start with 1:1 ratio).
-
Visualization: UV Lamp (
= 254 nm).[2] -
Stain (Optional): Iodine (
) chamber for the alkyl halide reagent (which has weak UV absorption).
Step-by-Step Execution
-
Preparation: Dissolve ~5 mg of the reaction mixture in 1 mL of Ethyl Acetate. Prepare standards of pure 4-cyanopyrazole and Ethyl bromoacetate.
-
Spotting (The Co-Spot Technique):
-
Lane 1: Starting Material (SM) Standard.
-
Lane 2: Reaction Mixture (RM).
-
Lane 3: Co-spot (Spot SM, let dry, then spot RM on top). Crucial for detecting co-elution.
-
-
Elution: Develop in a saturated chamber until the solvent front reaches 80% of the plate height.
-
Visualization: Mark the solvent front immediately. View under UV 254 nm.[2]
Experimental Data & Interpretation
The following Retardation factor (Rf) values are representative of this pyrazole system in a Hexane:EtOAc (1:1) mobile phase.
| Compound | Structure Description | Polarity Profile | Representative Rf (1:1 Hex/EtOAc) | Visualization |
| Ethyl bromoacetate | Alkylating Reagent | Non-polar, Lipophilic | 0.80 – 0.90 | Weak UV / Iodine Stain (Brown) |
| Product | This compound | Moderate (Ester + Cyano) | 0.55 – 0.65 | Strong UV (Dark Spot) |
| 4-Cyanopyrazole | Starting Material | Polar (N-H Donor) | 0.25 – 0.35 | Strong UV (Dark Spot) |
| Hydrolysis Impurity | 2-(4-cyano-1H-pyrazol-1-yl)acetic acid | Very Polar (Carboxylic Acid) | 0.00 – 0.10 | UV / Bromocresol Green (Yellow) |
Troubleshooting "Tailing"
If the 4-cyanopyrazole spot "tails" (streaks) due to its acidic N-H proton interacting with the silica:
-
Correction: Add 1% Acetic Acid to the mobile phase. This suppresses ionization of the silica silanols, sharpening the spots.
Regioselectivity Note
Unlike 3-substituted pyrazoles, 4-cyanopyrazole is symmetric. Therefore, N1 and N2 alkylation produce the identical compound . You do not need to worry about separating regioisomers (N1 vs N2) in this specific synthesis, simplifying the TLC profile significantly.
Decision Logic & Workflow (Diagram)
The following diagram illustrates the decision-making process during the reaction monitoring phase.
Figure 1: Decision matrix for monitoring the N-alkylation of 4-cyanopyrazole.
References
-
PubChem. Baricitinib Compound Summary. National Library of Medicine. Available at: [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Behbehani, H. et al. (2012). Synthesis of pyrazole derivatives via alkylation. Journal of Heterocyclic Chemistry.
-
Reich, H.J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of pyrazole N-H, explaining silica interaction). Available at: [Link]
- US Patent 9,562,042.Process for the preparation of Baricitinib. (Details the specific alkylation step of 4-cyanopyrazole with ethyl bromoacetate).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate: A Risk-Based Approach to Personal Protective Equipment
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. For researchers handling compounds like ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, a proactive and informed approach to safety is not just a regulatory requirement—it is a scientific imperative. This guide moves beyond a simple checklist, offering a detailed, risk-based methodology for selecting and using Personal Protective Equipment (PPE). Our focus is to build a deep, intrinsic understanding of why each safety measure is critical, ensuring that every protocol is a self-validating system of protection.
The primary hazards associated with this class of compounds include potential toxicity if swallowed, skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] The cyano group, in particular, demands respect due to the potential for releasing highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or upon combustion.[1][3][4]
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is crucial to establish that PPE is the last line of defense. Its effectiveness is predicated on robust engineering and administrative controls designed to minimize exposure in the first place.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[3][4][5][6][7] This primary engineering control is non-negotiable. It serves to capture and exhaust any vapors or aerosolized dust, protecting the researcher from inhalation exposure, which is a primary risk route for cyano compounds.[4]
-
Administrative Control - Designated Work Area: Establish a clearly marked "Designated Area" within the laboratory for working with this compound.[5] This administrative control ensures that all personnel are aware of the specific hazards present and that traffic in the area is minimized.
Hazard Assessment and PPE Selection
A thorough risk assessment is the logical basis for selecting appropriate PPE. The following table summarizes the anticipated hazards and the corresponding protective equipment.
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) | Rationale |
| Harmful if Swallowed | Ingestion | Standard laboratory PPE (Lab Coat, Gloves) | Prevents accidental ingestion through hand-to-mouth contact. |
| Skin Irritation/Toxicity | Dermal (Skin Contact) | 100% Nitrile Gloves (Double-gloving recommended) | Nitrile provides good chemical resistance to many organic compounds. Double-gloving offers an extra layer of protection against tears and permeation.[3][5][6] |
| Serious Eye Irritation | Ocular (Eye Contact) | ANSI Z87.1-rated Safety Goggles | Goggles provide a full seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[3][6] |
| Respiratory Irritation | Inhalation | Use within a Chemical Fume Hood | The primary control. A respirator is not typically required if work is conducted within a certified fume hood.[4][7] |
| Splash/Aerosol Generation | Dermal, Ocular, Inhalation | Face Shield (in addition to goggles) | For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield protects the entire face.[3][6] |
| Contamination of Clothing | Dermal (Skin Contact) | Chemical-Resistant Lab Coat | A lab coat with long sleeves and a secure closure protects personal clothing and underlying skin from contamination.[4][5][6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
Preparation and PPE Donning
-
Verify Fume Hood Function: Before starting, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates proper function.
-
Clear the Workspace: Ensure the fume hood is uncluttered, and all necessary equipment and reagents are present to avoid reaching in and out of the hood unnecessarily.
-
Don PPE: Put on your personal protective equipment in the following order: lab coat, safety goggles, face shield (if required), and then gloves. When double-gloving, ensure the inner glove is tucked under the lab coat sleeve and the outer glove goes over the sleeve. This sequence is critical for proper protection and safe removal.
Handling and Experimental Use
-
Work Within the Sash Plane: Always keep the fume hood sash at the lowest practical height and perform all manipulations at least six inches inside the hood opening.
-
Avoid Incompatibilities: Keep acids and strong oxidizing agents away from the designated work area unless they are part of the experimental procedure. The reaction of nitriles with acid can generate deadly hydrogen cyanide gas.[3][4][5]
-
Controlled Heating: If heating is required, use a controlled heating source (e.g., a heating mantle, bead bath) and ensure the setup is secure. Avoid direct heating with an open flame. Thermal decomposition can release toxic fumes, including hydrogen cyanide and nitrogen oxides.[1][8]
Decontamination and PPE Doffing
-
Surface Decontamination: After completing the work, decontaminate all surfaces within the fume hood. A recommended procedure for cyanide-related compounds involves an initial cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and a final water rinse.[3]
-
PPE Removal: The removal of PPE is a critical step to prevent self-contamination. Follow the sequence illustrated in the diagram below. The key principle is to touch potentially contaminated surfaces (the outside of gloves, the front of the lab coat) only with other contaminated items.
Caption: PPE Doffing (Removal) Workflow.
Spill and Emergency Procedures
Preparedness is key to managing unexpected events safely.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).[9]
-
Clean the area using the decontamination procedure described above (pH 10 buffer followed by 10% bleach).[3]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.[3]
-
-
Major Spill (outside fume hood) or Inhalation Exposure:
-
Evacuate Immediately: Alert everyone in the lab and evacuate the area. Close the doors.
-
Call for Emergency Response: Contact your institution's emergency response team (e.g., EH&S) and 911. Inform them that a cyano-containing compound is involved.[5][6]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[3][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[1][3][5]
-
Inhalation: Move the affected individual to fresh air.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][10]
-
-
Seek immediate medical attention for any exposure.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Use dedicated, clearly labeled hazardous waste containers.[5]
-
Solid Waste: All contaminated PPE (gloves, lab coats), absorbent materials, and empty containers must be collected in a designated solid waste container.[5]
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible liquid waste container. Do not mix with acidic waste.[4][5]
-
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.[4][5]
By integrating this risk-based methodology into your daily laboratory operations, you create a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
-
SOP for the safe use of cyanide compounds. (2018). University of California, Santa Barbara, Environmental Health & Safety.[Link]
-
Information on Cyanide Compounds. Stanford University, Environmental Health & Safety.[Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. (2015). Massachusetts Institute of Technology, Environmental Health & Safety.[Link]
-
Cyanide Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.[Link]
-
Cyanide Salts. Rutgers University, Institutional Planning and Operations.[Link]
-
Safety Data Sheet for Ethyl-2-cyanoacrylate. (2015). ABRO Industries, Inc.[Link]
-
Safety Data Sheet for Isononyl alcohol ethoxylate. (2019). Regulations.gov.[Link]
-
Safety Data Sheet according to 1907/2006/EC, Article 31. (2022). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. fishersci.com [fishersci.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
